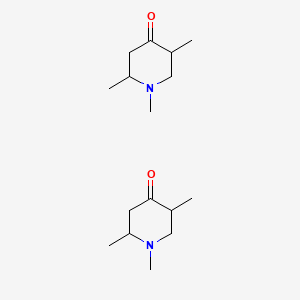
cis-1,2,5-Trimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2,5-Trimethylpiperidin-4-one: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound is particularly notable for its structural features, which include a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions, and a ketone group at the 4 position. These structural characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,5-Trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the reaction of aminocrotonyl ester with appropriate reagents under controlled conditions. The process typically requires careful stereochemical analysis to ensure the desired cis configuration is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. For example, the use of vinylacetylene in the synthesis process has been explored, although it presents challenges due to its availability and environmental concerns . Modern methods focus on using alternative reagents and catalysts to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: cis-1,2,5-Trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
cis-1,2,5-Trimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cis-1,2,5-Trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in drug synthesis means it can be converted into active pharmaceutical ingredients that interact with specific receptors or enzymes .
Comparison with Similar Compounds
1,2,5-Trimethylpiperidine: Lacks the ketone group at the 4 position.
4-Methylpiperidine: Has a single methyl group and lacks the additional methyl substitutions.
Piperidin-4-one: The parent compound without any methyl substitutions.
Uniqueness: cis-1,2,5-Trimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which confer distinct chemical and biological properties. These features make it a versatile intermediate in various synthetic pathways and enhance its utility in medicinal chemistry .
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/2C8H15NO/c2*1-6-5-9(3)7(2)4-8(6)10/h2*6-7H,4-5H2,1-3H3 |
InChI Key |
WRECZUOKXHIPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1C)C.CC1CC(=O)C(CN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















